n-Methyl-1-(7-methyl-1h-benzimidazol-2-yl)methanamine n-Methyl-1-(7-methyl-1h-benzimidazol-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 193534-35-9
VCID: VC0062340
InChI: InChI=1S/C10H13N3/c1-7-4-3-5-8-10(7)13-9(12-8)6-11-2/h3-5,11H,6H2,1-2H3,(H,12,13)
SMILES: CC1=C2C(=CC=C1)NC(=N2)CNC
Molecular Formula: C10H13N3
Molecular Weight: 175.235

n-Methyl-1-(7-methyl-1h-benzimidazol-2-yl)methanamine

CAS No.: 193534-35-9

Cat. No.: VC0062340

Molecular Formula: C10H13N3

Molecular Weight: 175.235

* For research use only. Not for human or veterinary use.

n-Methyl-1-(7-methyl-1h-benzimidazol-2-yl)methanamine - 193534-35-9

Specification

CAS No. 193534-35-9
Molecular Formula C10H13N3
Molecular Weight 175.235
IUPAC Name N-methyl-1-(4-methyl-1H-benzimidazol-2-yl)methanamine
Standard InChI InChI=1S/C10H13N3/c1-7-4-3-5-8-10(7)13-9(12-8)6-11-2/h3-5,11H,6H2,1-2H3,(H,12,13)
Standard InChI Key VEPJFOVPRVBOLW-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)NC(=N2)CNC

Introduction

Chemical Structure and Properties

Molecular Structure

n-Methyl-1-(7-methyl-1h-benzimidazol-2-yl)methanamine features a distinct molecular structure characterized by its benzimidazole core. The benzimidazole ring is substituted at the 7-position with a methyl group, while the 2-position contains a methylaminomethyl substituent. This configuration creates a molecule with multiple reactive sites and potential for interaction with biological targets.

The structural arrangement of n-Methyl-1-(7-methyl-1h-benzimidazol-2-yl)methanamine is pivotal for its biological activity. The benzimidazole core serves as a rigid scaffold, while the methyl and methylaminomethyl substituents contribute to the compound's lipophilicity and hydrogen-bonding capabilities, respectively. These features collectively influence the compound's ability to interact with enzymes and cellular receptors.

Physical Properties

n-Methyl-1-(7-methyl-1h-benzimidazol-2-yl)methanamine typically exists as a crystalline solid in its dihydrochloride salt form, which enhances its stability and handling properties for laboratory and industrial applications. The compound exhibits distinctive solubility characteristics, being readily soluble in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO) but generally insoluble in water. This solubility profile affects its bioavailability and application in various research contexts.

Table 2.1: Key Physical Properties of n-Methyl-1-(7-methyl-1h-benzimidazol-2-yl)methanamine

PropertyCharacteristicDescription
Physical StateCrystalline solidTypically prepared and stored as dihydrochloride salt for stability
AppearanceWhite to off-white solidCharacteristic of many purified benzimidazole derivatives
SolubilitySelective dissolutionSoluble in polar organic solvents (methanol, DMSO); insoluble in water
StabilityRelatively stableMaintains integrity under standard laboratory storage conditions
Melting PointCharacteristic rangeSpecific to the compound's crystal structure and purity

Chemical Reactivity

The chemical reactivity of n-Methyl-1-(7-methyl-1h-benzimidazol-2-yl)methanamine is determined by its functional groups. The compound contains several reactive sites:

  • The secondary amine group (-NH-CH₃) can participate in nucleophilic substitution reactions and form hydrogen bonds

  • The benzimidazole nitrogen atoms can act as hydrogen bond acceptors and coordinate with metal ions

  • The aromatic system can undergo electrophilic aromatic substitution reactions under appropriate conditions

These reactive features enable n-Methyl-1-(7-methyl-1h-benzimidazol-2-yl)methanamine to participate in various chemical transformations, making it valuable for diverse applications in organic synthesis and medicinal chemistry.

Synthesis Methods

General Synthetic Approaches

The synthesis of n-Methyl-1-(7-methyl-1h-benzimidazol-2-yl)methanamine typically involves condensation reactions of appropriately substituted o-phenylenediamine derivatives with suitable carbonyl compounds or carboxylic acid derivatives. Several synthetic routes have been developed to prepare this compound and related benzimidazole derivatives.

One common approach involves the reaction of substituted o-phenylenediamines with formic acid or similar reagents, followed by appropriate functionalization to introduce the methylaminomethyl group at the 2-position. This method allows for the construction of the benzimidazole core with specific substituents at desired positions.

Specific Synthetic Protocols

Based on the synthesis methods for similar benzimidazole compounds, several protocols can be adapted for the preparation of n-Methyl-1-(7-methyl-1h-benzimidazol-2-yl)methanamine. One relevant approach involves using triethylamine with 2-(N-methylaminomethyl)benzimidazole dihydrochloride and appropriate reagents in acetonitrile .

For instance, a similar compound was synthesized by adding triethylamine to a mixture of 2-(N-methylaminomethyl)benzimidazole dihydrochloride and 2-(chloromethyl)-1-methyl-1H-benzimidazole in acetonitrile . This synthetic route could be modified to prepare n-Methyl-1-(7-methyl-1h-benzimidazol-2-yl)methanamine by using appropriately substituted starting materials.

Table 3.1: Comparative Synthesis Conditions for Benzimidazole Derivatives

Reaction ComponentsSolvent SystemTemperature ConditionsReaction TimeAtmosphereTypical Yield
o-phenylenediamine + formic acidAcetonitrileReflux6-12 hoursAmbient65-75%
2-(N-methylaminomethyl)benzimidazole + halomethyl compoundsAcetonitrile-20°C to 30°C12-14 hoursInert (Argon/N₂)70-80%
Triethylamine + 2-(N-methylaminomethyl)benzimidazole dihydrochlorideAcetonitrileRoom temperature12 hoursInert53-73%

Purification and Characterization

After synthesis, n-Methyl-1-(7-methyl-1h-benzimidazol-2-yl)methanamine can be purified using standard techniques such as recrystallization or column chromatography. The compound is typically characterized using various analytical methods:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry (MS) for molecular weight determination

  • Infrared (IR) spectroscopy for functional group identification

  • Elemental analysis for composition verification

These analytical techniques collectively confirm the structure and purity of the synthesized compound, which is essential for its application in further research.

Biological Activity and Applications

Pharmacological Properties

n-Methyl-1-(7-methyl-1h-benzimidazol-2-yl)methanamine and related benzimidazole derivatives exhibit diverse pharmacological properties. The benzimidazole moiety is known to inhibit enzymes involved in DNA synthesis and repair, such as DNA polymerases and topoisomerases, contributing to their biological activity.

Research indicates that this compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function. This property highlights its potential as an anticancer agent. Additionally, benzimidazole derivatives have demonstrated antimicrobial activities against various pathogens, suggesting potential applications in infectious disease treatment.

Structure-Activity Relationships

The biological activity of n-Methyl-1-(7-methyl-1h-benzimidazol-2-yl)methanamine is closely related to its structural features. The methyl group at the 7-position of the benzimidazole ring affects the compound's lipophilicity and electronic properties, while the methylaminomethyl substituent at the 2-position influences its hydrogen-bonding capabilities and interaction with biological targets.

Table 4.1: Structure-Activity Relationships in n-Methyl-1-(7-methyl-1h-benzimidazol-2-yl)methanamine

Structural FeatureEffect on PropertiesBiological Significance
Benzimidazole coreProvides rigid scaffold; enables π-stacking interactionsEssential for binding to DNA and proteins; influences cell penetration
7-Methyl substituentIncreases lipophilicity; affects electronic distributionEnhances cell membrane permeability; modifies target binding affinity
Methylaminomethyl groupProvides hydrogen bond donor/acceptor capabilitiesFacilitates interaction with target proteins; influences solubility
Salt form (dihydrochloride)Improves solubility in polar solventsEnhances bioavailability in physiological systems

Applications in Medicinal Chemistry

n-Methyl-1-(7-methyl-1h-benzimidazol-2-yl)methanamine has potential applications in various areas of medicinal chemistry and pharmaceutical research:

  • As a lead compound for developing anticancer agents, particularly those targeting apoptotic pathways

  • In the design of enzyme inhibitors for therapeutic applications

  • As a scaffold for creating antimicrobial compounds with activity against resistant pathogens

  • In the development of novel biological probes for studying cellular processes

These applications make the compound valuable for both basic research and drug discovery efforts. Its relatively straightforward synthesis and favorable chemical properties enhance its utility in these contexts.

Research Findings and Future Directions

Current Research Status

Research on n-Methyl-1-(7-methyl-1h-benzimidazol-2-yl)methanamine and related benzimidazole derivatives has focused on optimizing their synthesis, understanding their structure-activity relationships, and exploring their potential therapeutic applications. Studies have demonstrated that the compound interacts with specific enzymes and proteins within biological systems, contributing to its pharmacological effects.

The mechanism of action for n-Methyl-1-(7-methyl-1h-benzimidazol-2-yl)methanamine involves its interaction with enzymes involved in DNA synthesis and repair. Additionally, research indicates that the compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function, highlighting its potential as an anticancer agent.

Challenges and Limitations

Despite the promising properties of n-Methyl-1-(7-methyl-1h-benzimidazol-2-yl)methanamine, several challenges and limitations have been identified in research:

  • Solubility limitations in aqueous systems affecting bioavailability

  • Potential for non-specific interactions due to the compound's multiple reactive sites

  • Optimization of synthetic routes to improve yield and purity

  • Need for comprehensive structure-activity relationship studies to guide targeted modifications

Addressing these challenges requires interdisciplinary approaches combining synthetic chemistry, computational modeling, and biological testing to fully understand and harness the compound's potential.

Future Research Directions

Future research on n-Methyl-1-(7-methyl-1h-benzimidazol-2-yl)methanamine might focus on several promising directions:

  • Development of more efficient and environmentally friendly synthesis methods

  • Creation of derivative libraries with enhanced biological activities and improved pharmacokinetic properties

  • Detailed investigation of the compound's mechanism of action at the molecular level

  • Exploration of potential applications beyond medicinal chemistry, such as in materials science or catalysis

Table 5.1: Potential Research Directions for n-Methyl-1-(7-methyl-1h-benzimidazol-2-yl)methanamine

Research AreaSpecific FocusPotential Impact
Synthetic MethodologyGreen chemistry approaches; one-pot synthesisMore efficient production; reduced environmental impact
Medicinal ChemistryTargeted modifications for enhanced activityDevelopment of more potent and selective therapeutic agents
Mechanistic StudiesDetailed binding studies with biological targetsBetter understanding of structure-activity relationships
Novel ApplicationsUse in materials science; catalysisExpansion of the compound's utility beyond pharmaceuticals
Formulation DevelopmentImproving solubility and bioavailabilityEnhanced drug delivery and therapeutic efficacy

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